Physicochemical Differentiation: 2,3-Dihydro Thiazolo[4,5-b]pyridine Exhibits 3.5-Fold Higher Water Solubility and 0.69-Log Unit Lower Lipophilicity than Non-Reduced Analog
Within the thiazolo[4,5-b]pyridine chemotype, reduction of the pyridine ring to the 2,3-dihydro analog produces a substantial shift in physicochemical properties that informs formulation and bioavailability strategies. The 2,3-dihydro thiazolo[4,5-b]pyridine derivative exhibited water solubility of 173 mg/L and LogP of 1.59 at pH 2.3, whereas the corresponding non-reduced thiazolopyridine derivative displayed water solubility of only 49 mg/L and a higher LogP of 2.28 under identical conditions .
| Evidence Dimension | Water solubility and lipophilicity (LogP) |
|---|---|
| Target Compound Data | Water solubility: 173 mg/L; LogP: 1.59 at pH 2.3 (for 2,3-dihydro thiazolo[4,5-b]pyridine derivative) |
| Comparator Or Baseline | Water solubility: 49 mg/L; LogP: 2.28 at pH 2.3 (for non-reduced thiazolopyridine derivative) |
| Quantified Difference | 3.5-fold higher water solubility; 0.69-log unit lower LogP |
| Conditions | Measured at pH 2.3; derivative compounds with unspecified substituents |
Why This Matters
This 3.5-fold solubility difference directly impacts formulation feasibility for in vivo studies, making the reduced analog preferable for aqueous dosing regimens while the non-reduced scaffold offers higher membrane permeability for cell-based assays.
